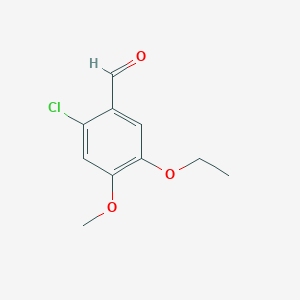

2-Chloro-5-ethoxy-4-methoxybenzaldehyde

Description

Significance of Substituted Benzaldehydes as Advanced Chemical Building Blocks

Substituted benzaldehydes are a cornerstone of modern organic synthesis, valued for their utility as versatile intermediates in the creation of a wide array of more complex molecules. cymitquimica.combiosynth.com The aldehyde functional group is highly reactive and participates in a multitude of chemical transformations, including nucleophilic addition, condensation reactions, and oxidations, making it a key component in the construction of diverse molecular architectures. These compounds are fundamental in the pharmaceutical industry for the synthesis of various drug candidates. google.com They are also integral to the development of agrochemicals, fragrances, and dyes. The presence of various substituents on the benzene (B151609) ring further enhances their utility by modulating the reactivity of the aldehyde group and providing handles for further functionalization. This allows for the fine-tuning of the electronic and steric properties of the target molecules, which is crucial in the design of new materials and biologically active compounds.

Positional and Electronic Effects of Substituents in Aromatic Aldehydes

The reactivity and orientation of further substitution reactions on the benzene ring of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde are dictated by the electronic properties of its substituents: the chloro, ethoxy, and methoxy (B1213986) groups. These effects are primarily understood through the concepts of inductive and resonance effects.

Chloro Group: The chlorine atom is an electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring towards electrophilic aromatic substitution, making it less reactive than benzene itself. However, the chlorine atom also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). This resonance effect directs incoming electrophiles to the ortho and para positions relative to the chlorine atom. In the case of this compound, the chloro group is at position 2.

Ethoxy and Methoxy Groups: The ethoxy (-OCH2CH3) and methoxy (-OCH3) groups are both alkoxy groups. The oxygen atom in these groups has lone pairs of electrons that can be donated into the benzene ring through resonance (+M effect). This electron-donating resonance effect is stronger than their electron-withdrawing inductive effect (-I), making them activating groups. byjus.com This increased electron density makes the aromatic ring more susceptible to electrophilic attack. Both the ethoxy and methoxy groups are ortho- and para-directing. researchgate.net In this specific molecule, the methoxy group is at position 4 and the ethoxy group is at position 5.

Overview of Key Research Trajectories for the Chemical Compound

While specific research explicitly detailing the synthesis and application of this compound is not widely available in published literature, its structure suggests several potential research trajectories based on the known applications of similarly substituted benzaldehydes.

Given its polysubstituted nature, this compound is a prime candidate for use as an intermediate in the synthesis of heterocyclic compounds. The aldehyde group can readily undergo condensation reactions with various nucleophiles to form Schiff bases, which can then be cyclized to generate a diverse range of nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Furthermore, the presence of multiple functional groups offers opportunities for selective modification. For instance, the aldehyde could be oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of compounds. The aromatic ring itself could be further functionalized through electrophilic substitution, with the existing substituents directing the position of new functional groups.

Patents for structurally similar compounds, such as 2-alkoxy-5-methoxybenzaldehydes, highlight their use as intermediates in the preparation of pharmaceuticals. umich.edu For example, a patented process describes the preparation of 2-ethoxy-5-methoxybenzaldehyde as a precursor for more complex molecules. google.com This suggests that this compound could similarly serve as a valuable precursor in the synthesis of novel therapeutic agents. Its potential as an intermediate in the development of allosteric modulators of hemoglobin for increasing tissue oxygenation has also been suggested by patents on related substituted benzaldehydes. google.com The unique substitution pattern of this compound may impart specific biological activities or desirable physicochemical properties to the resulting molecules.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H11ClO3 |

| Molecular Weight | 214.65 g/mol |

| CAS Number | 443125-57-3 |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

Table of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C10H11ClO3 |

| Benzaldehyde (B42025) | C7H6O |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-ethoxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-3-14-10-4-7(6-12)8(11)5-9(10)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZCAGCZYDUJNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598862 | |

| Record name | 2-Chloro-5-ethoxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827595-34-6 | |

| Record name | 2-Chloro-5-ethoxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of 2 Chloro 5 Ethoxy 4 Methoxybenzaldehyde

Reactivity of the Aldehyde Functional Group

The carbonyl carbon of the aldehyde group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Aromatic aldehydes, such as benzaldehyde (B42025) derivatives, generally undergo nucleophilic addition reactions. researchgate.netresearchgate.net However, their reactivity is typically lower than that of aliphatic aldehydes because the aromatic ring's resonance effect can partially delocalize the positive charge on the carbonyl carbon, making it less electrophilic. researchgate.netnih.govchegg.com

Condensation Reactions with Carbonyl Compounds (e.g., Knoevenagel, Claisen–Schmidt, Aldol)

Condensation reactions are fundamental in carbon-carbon bond formation, and the aldehyde group of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde is a key participant in these transformations. These reactions typically involve the formation of an enolate from an active methylene (B1212753) compound or another carbonyl compound, which then acts as a nucleophile.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. nih.govnih.gov The reaction with this compound would proceed via the formation of a carbanion from the active methylene compound, which then attacks the aldehyde's carbonyl carbon. Subsequent dehydration typically occurs to yield a stable α,β-unsaturated product. The rate and yield are influenced by the electrophilicity of the aldehyde and the stability of the intermediate. nih.gov

Illustrative Knoevenagel Condensation Data The following table is based on typical reaction conditions for substituted benzaldehydes, as specific data for this compound is not available.

| Active Methylene Compound | Catalyst | Solvent | Product Type | Expected Yield |

| Malononitrile | Piperidine | Ethanol | Benzylidenemalononitrile derivative | Good to Excellent |

| Ethyl Cyanoacetate | Sodium Acetate | Acetic Acid | Cyanoacrylate derivative | Moderate to Good |

| Diethyl Malonate | Piperidine/Acetic Acid | Toluene (B28343) | Benzylidenemalonate derivative | Moderate |

Claisen–Schmidt Condensation: This is a type of crossed aldol (B89426) condensation between an aromatic aldehyde, which cannot enolize, and an enolizable ketone or aldehyde, such as acetophenone. researchgate.netmagritek.com In this reaction, a base removes an alpha-proton from the ketone to form an enolate ion. This enolate then attacks the carbonyl carbon of this compound. The resulting β-hydroxy ketone often undergoes spontaneous dehydration to form an α,β-unsaturated ketone, known as a chalcone (B49325). researchgate.net

Illustrative Claisen-Schmidt Condensation Data The following table is based on typical reaction conditions for the synthesis of chalcones from substituted benzaldehydes.

| Ketone | Base | Solvent | Reaction Time | Product Type |

| Acetophenone | NaOH | Ethanol | 4-6 hours | Chalcone derivative |

| Cyclohexanone | KOH | Methanol (B129727) | 3-5 hours | α,α'-bis(benzylidene)cycloalkanone |

| 4-Methylacetophenone | NaOH/Ethanol | Ethanol | 5-7 hours | Substituted Chalcone |

Aldol Condensation: In a broader sense, the Claisen-Schmidt reaction is a specific variant of the Aldol condensation. magritek.comazom.com Since this compound lacks α-hydrogens, it can only act as the electrophilic partner in a crossed Aldol reaction with another carbonyl compound that does possess α-hydrogens. magritek.com The reaction proceeds under basic or acidic conditions to form a β-hydroxy aldehyde or ketone, which can then dehydrate. azom.com

Imine (Schiff Base) Formation and Related Reactions

Imines, commonly known as Schiff bases, are formed through the condensation reaction between a primary amine and an aldehyde. nih.gov The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. This reaction is typically catalyzed by acid. The formation of the C=N double bond is a reversible process, and the equilibrium can often be shifted towards the product by removing the water formed during the reaction. nih.gov this compound would react with various primary amines, such as aniline (B41778) or alkylamines, to yield the corresponding N-substituted imines.

Influence of Ring Substituents on Reaction Profiles

The electronic nature of the substituents on the benzene (B151609) ring plays a critical role in determining the reactivity of the aldehyde group. These effects are primarily categorized as inductive and resonance effects.

Electron-Withdrawing Effects of Halogen Substituents (Chlorine)

The chlorine atom at the C-2 position is an electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the aromatic ring and, consequently, from the aldehyde's carbonyl carbon. reddit.com This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. Therefore, the presence of the chloro group is expected to enhance the reactivity of this compound in reactions like nucleophilic addition and condensation compared to an unsubstituted benzaldehyde. reddit.com While halogens also have a weak electron-donating resonance effect (+R effect), the inductive effect is generally stronger and dominates, leading to a net deactivation of the ring but an activation of the carbonyl group towards nucleophiles.

Electron-Donating Effects of Alkoxy Substituents (Methoxy and Ethoxy)

Summary of Substituent Effects on Aldehyde Reactivity

| Substituent | Position | Electronic Effect | Impact on Carbonyl Carbon | Expected Effect on Reactivity |

| Chlorine | C-2 | -I (dominant), +R | Increases electrophilicity | Activating |

| Methoxy (B1213986) | C-4 | +R (dominant), -I | Decreases electrophilicity | Deactivating |

| Ethoxy | C-5 | +R (dominant), -I | Decreases electrophilicity | Deactivating |

The Chemical Compound as a Precursor to Complex Molecular Architectures

The strategic placement of multiple functional groups—an aldehyde, a chloro group, an ethoxy group, and a methoxy group—on a benzene ring makes this compound a valuable intermediate in organic synthesis. The inherent reactivity of these groups allows for a variety of chemical transformations, positioning the compound as a versatile starting material for the construction of more complex and functionally diverse molecules. Its utility is particularly notable in the synthesis of heterocyclic systems and as a foundational block for multifunctional organic structures.

Aromatic aldehydes are fundamental precursors in the synthesis of numerous heterocyclic compounds. The aldehyde group provides a key electrophilic site for condensation and cyclization reactions.

Benzoxazoles and Benzothiazoles

The most common and direct method for synthesizing 2-substituted benzoxazoles and benzothiazoles is the condensation of an aromatic aldehyde with 2-aminophenol (B121084) or 2-aminothiophenol (B119425), respectively. This reaction typically proceeds through the initial formation of a Schiff base (imine), followed by an intramolecular cyclization and subsequent oxidation or aromatization to yield the final heterocyclic product.

While specific literature detailing the use of this compound in these reactions is not prevalent, its structure is well-suited for this transformation. The reaction would involve the nucleophilic attack of the amino group of 2-aminophenol or 2-aminothiophenol on the carbonyl carbon of the aldehyde, leading to the formation of a 2-(2-chloro-5-ethoxy-4-methoxyphenyl)-substituted benzoxazole (B165842) or benzothiazole. A wide array of catalysts and reaction conditions have been developed to facilitate this type of transformation for various substituted aldehydes, often with the goal of improving yields and employing environmentally benign ("green") methodologies.

Interactive Table: General Conditions for Benzothiazole Synthesis from Aromatic Aldehydes Click on a row to see more details about the catalytic system.

| Catalyst System | Solvent | Temperature | Typical Yields | Reference |

| H₂O₂/HCl | Ethanol | Room Temp | Good | ontosight.ai |

| Visible Light (Blue LED) | Air Atmosphere | Ambient | Variable | ontosight.ai |

| Samarium Triflate | Aqueous Medium | Mild Conditions | Good | ontosight.ai |

| Iodine | DMF | Not Specified | Good | ontosight.ai |

| Catalyst-Free | DMSO | Not Specified | Good to Excellent | ontosight.ai |

Pyrimidines

The synthesis of the pyrimidine (B1678525) ring system, however, follows different chemical pathways. The common strategies for constructing the pyrimidine core, such as the Principal Synthesis, involve the condensation of a compound with an N-C-N fragment (like urea (B33335) or thiourea) with a 1,3-dicarbonyl compound or its equivalent. These methods build the heterocyclic ring from smaller, acyclic precursors. Consequently, an aromatic aldehyde like this compound does not serve as a direct precursor for the de novo synthesis of the pyrimidine ring.

The true value of this compound lies in its capacity to act as a versatile building block for larger, multifunctional molecules. cymitquimica.com The distinct reactivity of its functional groups can be selectively exploited to construct complex molecular scaffolds, particularly those of interest in medicinal and materials chemistry. ontosight.aisemanticscholar.org

The aldehyde functional group is a cornerstone of its synthetic utility. It can undergo a wide range of chemical transformations:

Oxidation: Can be readily oxidized to a carboxylic acid, introducing a new functional handle for amide bond formation or other derivatizations.

Reduction: Can be reduced to a primary alcohol, which can then be used in ether or ester synthesis.

Nucleophilic Addition: Reacts with various nucleophiles (e.g., Grignard reagents, organolithium compounds) to form secondary alcohols, enabling carbon-carbon bond formation.

Imination: Condenses with primary amines to form Schiff bases (imines), which are themselves important intermediates for the synthesis of other nitrogen-containing compounds.

Wittig Reaction: Reacts with phosphorus ylides to form alkenes, allowing for the extension of carbon chains.

The substituents on the aromatic ring—chloro, ethoxy, and methoxy groups—also play crucial roles. The electron-donating ethoxy and methoxy groups and the electron-withdrawing chloro group modulate the electronic properties of the benzene ring, influencing its reactivity in electrophilic or nucleophilic aromatic substitution reactions. cymitquimica.com This substitution pattern provides a pre-functionalized aromatic core, saving steps in a multi-step synthesis and allowing for the regioselective introduction of further complexity. This makes the compound an attractive starting material for creating novel structures where the specific arrangement of these substituents is a key design element. semanticscholar.org

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 5 Ethoxy 4 Methoxybenzaldehyde and Analogous Compounds

Vibrational Spectroscopy Techniques

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of substituted benzaldehydes is characterized by several key vibrational modes. For a molecule like 2-Chloro-5-ethoxy-4-methoxybenzaldehyde, the analysis would focus on the characteristic frequencies of the aldehyde, chloro, ethoxy, and methoxy (B1213986) groups, as well as the vibrations of the benzene (B151609) ring.

The most prominent absorption is typically the C=O stretching vibration of the aldehyde group, which is expected to appear in the region of 1680-1715 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups like ethoxy and methoxy can lower the frequency, while the electron-withdrawing chloro group can have the opposite effect. In analogous compounds such as 3-chloro-4-methoxybenzaldehyde (B1194993), a strong C=O stretching band is observed around 1680 cm⁻¹. nih.gov For 4-ethoxybenzaldehyde, this band is also prominent in its IR spectrum. nist.govnist.gov

The aldehydic C-H stretching vibration typically gives rise to one or two weak to medium bands in the 2700-2900 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching vibrations of the ethoxy and methoxy groups are expected in the 2850-2980 cm⁻¹ range.

The C-O stretching vibrations of the ether linkages (ethoxy and methoxy groups) are expected to produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-Cl stretching vibration will also appear in the fingerprint region, generally in the range of 600-800 cm⁻¹. The substitution pattern on the benzene ring can be further confirmed by the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

A summary of the expected characteristic FT-IR absorption frequencies for this compound, based on data from analogous compounds, is presented in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | > 3000 | |

| Aliphatic C-H Stretch (Ethoxy/Methoxy) | 2850 - 2980 | |

| Aldehydic C-H Stretch | 2700 - 2900 | |

| C=O Stretch (Aldehyde) | 1680 - 1715 | Influenced by electronic effects of substituents. |

| Aromatic C=C Stretch | 1400 - 1600 | |

| C-O Stretch (Ether) | 1000 - 1300 | Strong absorptions. |

| C-Cl Stretch | 600 - 800 |

Fourier-Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, FT-Raman would be instrumental in characterizing the vibrations of the aromatic ring and the C-Cl bond.

The FT-Raman spectrum of the analogous compound 3-chloro-4-methoxybenzaldehyde has been studied in detail, providing a basis for the expected vibrational modes. nih.gov The C=O stretching vibration, which is strong in the IR spectrum, also appears in the Raman spectrum, typically in the same region of 1680-1700 cm⁻¹. The aromatic C=C stretching vibrations are usually strong in the Raman spectrum, appearing in the 1500-1600 cm⁻¹ range.

The C-Cl stretching vibration is also readily observed in the Raman spectrum. The vibrations of the ethoxy and methoxy groups, including C-H bending and stretching modes, will also be present. A detailed assignment of the vibrational modes for 3-chloro-4-methoxybenzaldehyde has been performed using computational methods, which aids in the interpretation of the experimental spectrum. nih.gov The study revealed the existence of two stable conformers (O-cis and O-trans) based on the orientation of the aldehyde and methoxy groups. nih.gov

The table below summarizes some of the key expected FT-Raman active modes for this compound based on the analysis of analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Relative Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Medium-Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Strong |

| CH₂/CH₃ Bending (Ethoxy/Methoxy) | 1350 - 1470 | Medium |

| Ring Breathing Mode | ~1000 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Inelastic Neutron Scattering (INS) spectroscopy is a powerful technique for studying the vibrational and rotational dynamics of molecules in the solid state. mlz-garching.de Unlike optical spectroscopies (IR and Raman), INS has no selection rules, meaning all vibrational modes are, in principle, observable. acs.org The intensity of an INS peak is related to the neutron scattering cross-section of the atoms involved and their displacement amplitudes in a given vibration. Hydrogen has a significantly larger incoherent neutron scattering cross-section than any other element, making INS particularly sensitive to the motions of hydrogen atoms. acs.org

A detailed study of the solid-state dynamics of analogous compounds, 2-methoxybenzaldehyde, 4-methoxybenzaldehyde (B44291), and 4-ethoxybenzaldehyde, has been conducted using INS spectroscopy combined with periodic Density Functional Theory (DFT) calculations. mdpi.comnih.gov This work provides a strong foundation for understanding the expected INS spectrum of this compound.

The INS spectra of these analogous compounds show a remarkable one-to-one correspondence between the experimental and simulated spectra, allowing for a confident assignment of the vibrational modes. mdpi.com The low-frequency region of the spectrum is of particular interest as it provides information on large-amplitude motions such as the torsion of the aldehyde, methoxy, and ethoxy groups, as well as lattice vibrations. For the methoxy and ethoxy derivatives, the torsional potential barriers for the methyl and ethyl groups can be derived from the experimental frequencies. mdpi.com

For this compound, INS spectroscopy would be expected to clearly resolve the torsional modes of the ethoxy and methoxy groups, as well as the aldehyde group. The technique would also be sensitive to the interactions between molecules in the crystal lattice, such as C-H···O hydrogen bonds. mdpi.com

| Type of Motion | Expected Frequency Range (cm⁻¹) | Key Information Provided |

| Lattice Vibrations | < 150 | Intermolecular interactions and crystal packing. |

| Torsional Modes (Ethoxy, Methoxy, Aldehyde) | 100 - 400 | Rotational barriers and conformational dynamics. |

| Out-of-plane Bending Modes | 400 - 800 | Molecular flexibility. |

| In-plane Bending and Stretching Modes | > 800 | Intramolecular vibrations. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule and their electronic environments. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the ethoxy and methoxy groups.

The aldehydic proton is highly deshielded and is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. In analogous compounds like 2-chloro-5-nitrobenzaldehyde, this proton appears at δ 10.5 ppm. chemicalbook.com

The aromatic protons will appear in the region of δ 6.5-8.0 ppm. Due to the substitution pattern, there will be two aromatic protons, and they are expected to be in different chemical environments, likely appearing as singlets or narrow doublets depending on the coupling constants. The exact chemical shifts will be influenced by the combined electronic effects of the chloro, ethoxy, and methoxy substituents.

The ethoxy group will exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are adjacent to an oxygen atom and will be deshielded, appearing around δ 4.0-4.2 ppm. The methyl protons will be further upfield, around δ 1.3-1.5 ppm. For example, in 4-ethoxy-3-methoxybenzaldehyde, the -OCH₂- protons appear at δ 4.19 ppm and the -CH₃ protons at δ 1.51 ppm. chemicalbook.com

The methoxy group protons will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. In 4-methoxybenzaldehyde, the methoxy protons are observed at δ 3.86 ppm. rsc.org

The following table summarizes the predicted ¹H NMR chemical shifts for this compound based on data from analogous compounds.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |

| Aromatic (Ar-H) | 6.5 - 8.0 | Singlets/Doublets |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |

| Ethoxy (-OCH₂CH₃) | 4.0 - 4.2 | Quartet |

| Ethoxy (-OCH₂CH₃) | 1.3 - 1.5 | Triplet |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

For this compound, the ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethoxy and methoxy groups.

The carbonyl carbon of the aldehyde group is highly deshielded and will appear significantly downfield, typically in the range of δ 190-200 ppm. For instance, the carbonyl carbon in 4-methoxybenzaldehyde appears at δ 191.3 ppm. rsc.org

The aromatic carbons will resonate in the region of δ 110-160 ppm. The chemical shifts of these carbons are influenced by the attached substituents. The carbons directly bonded to the chloro, ethoxy, and methoxy groups will have their chemical shifts significantly altered. Carbons attached to oxygen (C-O) will be shifted downfield, while the carbon attached to chlorine (C-Cl) will also be influenced.

The ethoxy group carbons will show two signals. The methylene carbon (-OCH₂-) is expected around δ 60-70 ppm, and the methyl carbon (-CH₃) will be upfield, around δ 14-16 ppm. In 4-ethoxy-3-methoxybenzaldehyde, these carbons appear at approximately δ 64 ppm and δ 15 ppm, respectively. chemicalbook.com

The methoxy group carbon (-OCH₃) is expected to resonate in the region of δ 55-60 ppm. In 4-methoxybenzaldehyde, this carbon appears at δ 55.7 ppm. rsc.org

The predicted ¹³C NMR chemical shifts for this compound, based on data from analogous compounds, are summarized in the table below.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-CHO) | 190 - 200 |

| Aromatic (Ar-C) | 110 - 160 |

| Methoxy (-OCH₃) | 55 - 60 |

| Ethoxy (-OCH₂CH₃) | 60 - 70 |

| Ethoxy (-OCH₂CH₃) | 14 - 16 |

Oxygen-17 Nuclear Magnetic Resonance (¹⁷O NMR) for Intermolecular Interactions

Oxygen-17 Nuclear Magnetic Resonance (¹⁷O NMR) spectroscopy serves as a highly sensitive probe for investigating the local electronic environment of oxygen atoms, particularly within carbonyl groups. huji.ac.il The ¹⁷O nucleus, though having low natural abundance (0.038%) and being quadrupolar, offers a very wide chemical shift range, making it exceptionally responsive to subtle changes in molecular structure and intermolecular interactions. huji.ac.il For benzaldehyde (B42025) derivatives, the chemical shift of the carbonyl oxygen is dictated by the electronic effects of the substituents on the aromatic ring. acs.orgresearchgate.net

Intermolecular interactions, most notably hydrogen bonding, exert a profound influence on the ¹⁷O chemical shift of the carbonyl oxygen. taylorfrancis.com When the carbonyl group acts as a hydrogen-bond acceptor, a significant upfield shift (to lower ppm values) is observed. acs.org This increased shielding is dependent on the strength and nature of the hydrogen bond. taylorfrancis.com For a molecule like this compound, dissolving it in protic solvents such as methanol (B129727) would lead to intermolecular hydrogen bonding between the solvent's hydroxyl group and the aldehyde's carbonyl oxygen, resulting in a measurable upfield shift compared to its spectrum in an aprotic solvent. acs.org

Substituent effects also play a crucial role. Electron-donating groups, like the ethoxy and methoxy groups present in the target molecule, increase the electron density on the carbonyl oxygen, leading to enhanced shielding and an upfield shift. Conversely, electron-withdrawing groups like chlorine tend to deshield the oxygen nucleus, causing a downfield shift. The net chemical shift is a composite of these competing resonance and inductive effects. researchgate.net Studies on a wide range of substituted benzaldehydes and acetophenones have established clear correlations between substituent parameters and ¹⁷O chemical shifts, allowing for the prediction and interpretation of these effects. acs.orgnih.gov

| Compound | Substituents | Solvent | ¹⁷O Chemical Shift (δ, ppm) | Primary Effect Illustrated |

|---|---|---|---|---|

| Benzaldehyde | -H | CDCl₃ | ~570 | Reference |

| 4-Methoxybenzaldehyde | -OCH₃ (para) | CDCl₃ | ~555 | Electron-Donating Group (Shielding) |

| 4-Nitrobenzaldehyde | -NO₂ (para) | CDCl₃ | ~585 | Electron-Withdrawing Group (Deshielding) |

| Benzaldehyde | -H | Methanol | ~550 | Intermolecular H-Bonding (Shielding) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the 200–800 nm range. shu.ac.uk The spectrum of an aromatic aldehyde like this compound is characterized by absorption bands arising from the promotion of electrons from lower-energy molecular orbitals (MOs) to higher-energy MOs. libretexts.org The conjugated system, comprising the benzene ring and the carbonyl group (the benzoyl chromophore), is responsible for the main absorption features.

Two principal types of electronic transitions are expected for this molecule:

π→π Transitions: These are high-intensity absorptions corresponding to the excitation of an electron from a π bonding orbital to a π antibonding orbital within the conjugated system. This transition typically occurs at shorter wavelengths (higher energy) and has a high molar absorptivity (ε). shu.ac.uk

n→π Transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π antibonding orbital. This transition is lower in energy, thus occurring at a longer wavelength, and has a much smaller molar absorptivity. shu.ac.uklibretexts.org

| Compound | π→π* Transition (λmax, nm) | n→π* Transition (λmax, nm) |

|---|---|---|

| Benzene | ~255 | - |

| Benzaldehyde | ~245 | ~320 |

| 4-Methoxybenzaldehyde | ~285 | ~330 |

| Predicted for this compound | ~290-300 | ~335-345 |

Computational and Theoretical Investigations of 2 Chloro 5 Ethoxy 4 Methoxybenzaldehyde

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. DFT methods are utilized to model various molecular attributes of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde, offering a balance between computational cost and accuracy.

Optimized Geometry and Electronic Structure Prediction

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. By optimizing the molecular geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be predicted. These calculations are typically performed using a basis set like 6-311++G(d,p) with the B3LYP functional, which has been shown to provide reliable results for similar organic molecules. researchgate.net

The optimized structure of this compound is expected to have a nearly planar benzaldehyde (B42025) core. The chlorine, ethoxy, and methoxy (B1213986) substituents will influence the planarity and electronic distribution of the benzene (B151609) ring. The predicted bond lengths and angles provide a foundational understanding of the molecule's steric and electronic environment.

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-O (ethoxy) Bond Length | ~1.37 Å |

| C=O (aldehyde) Bond Length | ~1.21 Å |

| C-C-Cl Bond Angle | ~120° |

| C-O-C (methoxy) Bond Angle | ~117° |

| C-O-C (ethoxy) Bond Angle | ~118° |

Vibrational Frequency Calculations and Spectral Correlation

Vibrational frequency analysis is a key application of DFT, providing theoretical vibrational spectra (infrared and Raman) that can be correlated with experimental data. mdpi.com The calculated frequencies and their corresponding vibrational modes help in the assignment of experimental spectral bands. For this compound, characteristic vibrational modes would include stretching and bending of the C-H, C=O, C-Cl, and C-O bonds, as well as vibrations of the benzene ring.

Theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation. Therefore, scaling factors are commonly applied to improve the agreement with experimental spectra. researchgate.net The study of the vibrational spectrum provides a deeper understanding of the molecule's structural dynamics.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) | ~1700-1720 | Aldehyde carbonyl stretch |

| ν(C-Cl) | ~700-750 | Carbon-chlorine stretch |

| ν(C-O) | ~1200-1250 | Aromatic ether C-O stretch |

| ν(C-H) aromatic | ~3000-3100 | Aromatic C-H stretch |

| ν(C-H) aliphatic | ~2850-2980 | Aliphatic C-H stretch (ethoxy/methoxy) |

Note: The data presented are typical frequency ranges for the specified vibrational modes in similar aromatic aldehydes and are intended for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Electronic Parameters

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. scienceopen.com This method is employed to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, which are typically π → π* and n → π* in nature, originating from the aromatic ring and the carbonyl group. The calculated absorption maxima (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra to understand the molecule's photophysical properties.

Quantum Chemical Descriptors and Advanced Molecular Analysis

Beyond structural and spectroscopic properties, computational chemistry provides a suite of descriptors that quantify the reactivity and electronic nature of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the oxygen atoms of the substituents, while the LUMO is likely centered on the electron-withdrawing aldehyde group and the aromatic ring.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -6.0 to -6.5 |

| LUMO Energy | ~ -1.5 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 to 5.0 |

Note: These values are estimations based on computational studies of analogous substituted benzaldehydes and serve as a guide to the expected electronic properties.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate regions of different electrostatic potential. In the case of this compound, the regions around the electronegative oxygen and chlorine atoms are expected to show negative potential (red/yellow), indicating they are sites for electrophilic attack. Conversely, the regions around the hydrogen atoms are expected to have a positive potential (blue), making them susceptible to nucleophilic attack. The MEP map provides a comprehensive picture of the molecule's reactivity and intermolecular interaction sites.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and electron delocalization. For this compound, NBO analysis would elucidate the intramolecular charge transfer (ICT) and the stabilizing effects of hyperconjugation. This analysis partitions the molecular wave function into localized orbitals that correspond to the familiar Lewis structures of core, lone pair, and bonding orbitals.

The primary focus of NBO analysis in this context is to quantify the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. The strength of these interactions is evaluated through second-order perturbation theory, where the stabilization energy, E(2), associated with each donor-acceptor interaction is calculated. Higher E(2) values indicate a more significant interaction and greater electron delocalization.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a visual understanding of electron pairing and localization in a molecule. tandfonline.comjussieu.fr These methods offer a way to map the regions of space where the probability of finding an electron pair is high, thus identifying core electrons, covalent bonds, and lone pairs.

For this compound, an ELF analysis would generate a three-dimensional map of electron localization. The function's value, which ranges from 0 to 1, indicates the degree of electron localization. researchgate.net Regions with high ELF values (close to 1) correspond to areas where electron pairs are highly localized, such as in covalent bonds and lone pairs on the oxygen and chlorine atoms. researchgate.net Conversely, regions with lower ELF values suggest delocalized electrons, which would be expected within the aromatic system of the benzene ring. tandfonline.com

The Localized Orbital Locator (LOL) analysis, which is based on the kinetic energy density, provides a complementary perspective on electron localization. researchgate.net Similar to ELF, LOL maps highlight regions of high electron localization. The LOL contour plots for this compound would visually distinguish the bonding pairs in the C-C, C-H, C-O, and C-Cl bonds, as well as the lone pairs on the oxygen and chlorine atoms. tandfonline.com The analysis of both ELF and LOL would provide a detailed and intuitive picture of the chemical bonding and electronic structure of the molecule. tandfonline.com

Reduced Density Gradient (RDG) and Quantum Theory of Atoms In Molecules (QTAIM) for Noncovalent Interactions

The Reduced Density Gradient (RDG) and the Quantum Theory of Atoms in Molecules (QTAIM) are computational tools used to investigate noncovalent interactions (NCIs). chemrxiv.org While often applied to intermolecular interactions, they can also reveal intramolecular noncovalent interactions that contribute to molecular stability and conformation.

The RDG method identifies NCIs by analyzing the deviation of the electron density from a homogeneous distribution. chemrxiv.org A plot of the RDG versus the electron density signed by the second eigenvalue of the Hessian matrix of the electron density can distinguish between attractive (hydrogen bonds, van der Waals) and repulsive (steric clash) interactions. For this compound, this analysis could reveal weak intramolecular hydrogen bonds, for instance, between the aldehyde hydrogen and the oxygen of the methoxy group, or other steric and dispersive interactions between the substituents.

QTAIM, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. The presence of a bond path between two atoms is indicative of an interaction. The properties at the bond critical point (BCP) along this path, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. In this compound, QTAIM could be used to characterize the covalent bonds and to identify and quantify any weak intramolecular interactions, providing insights into the conformational preferences of the ethoxy and methoxy groups.

Computational Studies of Reaction Mechanisms

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying key stationary points, including reactants, products, intermediates, and transition states.

Identification of Transition States and Reaction Pathways

For a molecule like this compound, computational methods can be employed to study various reactions it might undergo, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution. To identify the reaction pathway, a series of calculations are performed to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are often used for this purpose. Once a TS is located, its structure is confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to connect the transition state to the corresponding reactants and products, thus mapping out the entire reaction pathway.

Determination of Rate-Limiting Steps

By calculating the Gibbs free energy of activation (ΔG‡) for each step in a proposed reaction mechanism, the rate-limiting step can be determined. The rate-limiting step is the one with the highest energy barrier. For multi-step reactions involving this compound, the relative energies of all intermediates and transition states would be calculated. This allows for a quantitative comparison of different possible reaction pathways and helps to identify the most energetically favorable route. The insights gained from these computational studies are invaluable for understanding the reactivity of the molecule and for designing synthetic routes.

Prediction of Nonlinear Optical (NLO) Properties (Electric Dipole Moment, Polarizability, Hyperpolarizability)

Molecules with significant intramolecular charge transfer, often found in push-pull aromatic systems, can exhibit substantial nonlinear optical (NLO) properties. tandfonline.com Computational methods are widely used to predict these properties, providing a theoretical basis for the design of new NLO materials. The key NLO properties include the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

For this compound, the presence of electron-donating (ethoxy and methoxy) and electron-withdrawing (chloro and aldehyde) groups on the benzene ring suggests the potential for NLO activity. Quantum chemical calculations, typically using density functional theory (DFT) with a suitable basis set, can be used to compute the NLO properties.

Polarizability (α): This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First Hyperpolarizability (β): This is a measure of the second-order NLO response of the molecule. A large β value is a key indicator of a promising NLO material. researchgate.net

The calculated values for μ, α, and β for this compound would provide a quantitative assessment of its potential as an NLO material. These theoretical predictions can guide experimental efforts in the development of new materials for applications in optoelectronics and photonics. rsc.org

Molecular Docking Simulations (Computational Aspects of Molecular Interactions)

Molecular docking simulations are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations provide valuable insights into the molecular interactions, binding affinity, and potential biological targets of a ligand. In the absence of direct experimental data for this compound, computational studies on structurally analogous compounds can offer predictive insights into its potential molecular interactions and biological activities.

Detailed analysis of related benzaldehyde derivatives through molecular docking has revealed common interaction patterns and potential protein targets. For instance, studies on substituted benzaldehydes have explored their binding modes with enzymes such as aldose reductase, phenoloxidase, and transport proteins like human serum albumin (HSA) nih.govdergipark.org.trnih.gov. These studies consistently highlight the importance of the benzaldehyde core in establishing key interactions within the protein's binding pocket, while the nature and position of substituents significantly modulate the binding affinity and selectivity.

Research on the closely related compound, 4-ethoxy-3-methoxybenzaldehyde, has provided a basis for understanding the potential interactions of the title compound. Molecular docking studies on this analog have been performed to investigate its binding affinity with various receptors tandfonline.com. While specific target proteins and detailed binding interactions for this compound are not available in the literature, we can infer potential interaction mechanisms based on the functional groups present in the molecule.

The aldehyde group is a key functional group that can act as a hydrogen bond acceptor. The oxygen atom of the aldehyde can form hydrogen bonds with suitable donor residues such as arginine, lysine, or serine within a protein's active site. The aromatic ring of the benzaldehyde moiety can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Furthermore, the chloro, ethoxy, and methoxy substituents can influence the electronic properties and steric profile of the molecule, thereby affecting its binding orientation and affinity. The chlorine atom, being electronegative, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in ligand-protein binding. The ethoxy and methoxy groups can engage in hydrophobic interactions and may also act as hydrogen bond acceptors.

To illustrate the potential binding modes, a hypothetical molecular docking scenario can be constructed based on the known interactions of similar benzaldehyde derivatives with a representative protein target. The following table summarizes the types of interactions that this compound could potentially form within a protein binding site, based on computational studies of its analogs.

| Interaction Type | Potential Interacting Residues (Examples) | Functional Group of Ligand Involved |

| Hydrogen Bonding | Arg, Lys, Ser, Thr, His | Aldehyde oxygen, Methoxy oxygen, Ethoxy oxygen |

| π-π Stacking | Phe, Tyr, Trp | Aromatic ring |

| Hydrophobic Interactions | Val, Leu, Ile, Ala | Ethoxy group, Methoxy group, Aromatic ring |

| Halogen Bonding | Backbone carbonyls, Asp, Glu | Chlorine atom |

It is important to emphasize that these are predicted interactions based on the chemical structure of this compound and the documented interactions of similar molecules. Detailed and specific molecular docking studies on this particular compound are required to validate these predictions and to identify its specific biological targets and binding affinities. Such studies would be instrumental in elucidating its potential pharmacological or biological activities.

Structure Reactivity and Structure Property Relationships of Substituted Benzaldehydes, Including the Chemical Compound

Correlating Molecular Structure with Chemical Reactivity and Selectivity

The reactivity of the aldehyde group in substituted benzaldehydes is primarily governed by the electronic properties of the ring substituents. These substituents modulate the electron density at the carbonyl carbon, which is the site of nucleophilic attack. Electron-withdrawing groups (EWGs) decrease the electron density, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. askfilo.com Conversely, electron-donating groups (EDGs) increase electron density, rendering the carbonyl carbon less electrophilic and less reactive. askfilo.com

In the case of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde, the substituents present a combination of these effects:

2-Chloro group: The chlorine atom is an EWG due to its strong negative inductive effect (-I), which withdraws electron density from the ring. While it has a positive resonance effect (+R) due to its lone pairs, the inductive effect is generally dominant for halogens. reddit.com Its position ortho to the aldehyde group can also introduce steric hindrance.

4-Methoxy and 5-Ethoxy groups: Both the methoxy (B1213986) (-OCH₃) and ethoxy (-OCH₂CH₃) groups are strong EDGs. They exert a weak negative inductive effect (-I) but a strong positive resonance effect (+R), donating electron density to the ring through their oxygen lone pairs. askfilo.com

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect |

| Chloro (-Cl) | 2 (ortho) | -I (Withdrawing) | +R (Donating) | Electron-Withdrawing |

| Methoxy (-OCH₃) | 4 (para) | -I (Withdrawing) | +R (Donating) | Electron-Donating |

| Ethoxy (-OCH₂CH₃) | 5 (meta) | -I (Withdrawing) | +R (Donating) | Electron-Donating |

This interactive table summarizes the electronic effects of the substituents on the benzaldehyde (B42025) ring.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Transformations

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. ijpsr.com In chemical transformations, QSAR models can predict reaction rates or equilibrium constants based on molecular descriptors that quantify steric, electronic, and hydrophobic properties. jmaterenvironsci.comnih.gov

For substituted benzaldehydes, QSAR models are developed by:

Creating a Dataset: A series of substituted benzaldehydes with known experimental reactivity data (e.g., reaction rates) is compiled. researchgate.net

Calculating Descriptors: Various theoretical molecular descriptors are calculated for each molecule. These can include electronic descriptors (like Hammett constants, partial atomic charges), steric descriptors (like molar volume), and topological indices. researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links the descriptors (independent variables) to the observed reactivity (dependent variable). jmaterenvironsci.com

Validation: The predictive power of the model is rigorously tested using statistical validation techniques and external test sets. researchgate.net

Prediction of Chemical Behavior and Reaction Outcomes Based on Substituent Patterns

The specific arrangement of substituents on this compound allows for reasoned predictions of its chemical behavior. The combination of an ortho-EWG (chloro) and para/meta-EDGs (methoxy/ethoxy) creates a unique electronic environment.

Electrophilic Aromatic Substitution: The aldehyde group is a deactivating, meta-directing group for electrophilic aromatic substitution. However, the powerful activating and ortho, para-directing influence of the methoxy and ethoxy groups will dominate. The available positions for substitution are sterically hindered, but any electrophilic attack would be directed to the positions activated by the alkoxy groups.

Oxidation/Reduction: The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The substituents are generally stable to common oxidizing and reducing agents used for these transformations, so the expected products would be 2-chloro-5-ethoxy-4-methoxybenzoic acid and (2-chloro-5-ethoxy-4-methoxyphenyl)methanol, respectively.

The Hammett plot, which correlates reaction rates with substituent constants (σ), is a powerful tool for predicting how substituent changes will affect reaction outcomes for meta- and para-substituted systems. d-nb.info Although more complex for ortho-substituted compounds due to steric effects, the underlying principle that electronic effects govern reactivity remains central. nih.gov

Investigation of Intermolecular Forces and Their Influence on Bulk and Solution-Phase Properties (e.g., Dimerization)

The physical properties of this compound in bulk and in solution are determined by the intermolecular forces between its molecules. As a polar molecule, the primary forces at play are London dispersion forces and dipole-dipole interactions. ncert.nic.insavemyexams.com

Dipole-Dipole Interactions: The carbonyl group (C=O) is highly polarized, creating a significant molecular dipole moment. This leads to electrostatic attractions between the positive end of one molecule (near the carbonyl carbon) and the negative end of another (near the carbonyl oxygen). ncert.nic.in

London Dispersion Forces: These temporary, induced-dipole forces exist between all molecules and increase with molecular size and surface area. savemyexams.com

Weak Hydrogen Bonding: While the molecule lacks classic hydrogen bond donors (like -OH or -NH), weak C-H···O hydrogen bonds can form between the aldehydic hydrogen or aromatic C-H groups and the oxygen atoms (carbonyl, methoxy, or ethoxy) of neighboring molecules. nih.gov Such interactions are known to influence the crystal packing of organic compounds. nih.gov

Dimerization: Noncovalent dimerization, the association of two identical molecules through weak intermolecular forces, is a known phenomenon for some aldehydes. wikipedia.org In the case of substituted benzaldehydes, dimerization can be driven by a combination of dipole-dipole interactions and weak hydrogen bonds. researchgate.net For example, studies have shown that some o-methoxybenzaldehydes can form stable, centrosymmetric dimers in the solid state, stabilized by multiple C-H···O interactions and dipole-dipole forces. researchgate.net

While this compound has a chloro group in the ortho position instead of a methoxy group, the potential for similar C-H···O interactions involving the aldehyde C-H and the oxygen atoms exists. The formation of such dimers would significantly influence bulk properties like melting point, boiling point, and solubility. Catalytic processes can also induce covalent dimerization, such as the Tishchenko reaction, which converts two aldehyde molecules into an ester. acs.orgacs.org The rate of such chemical dimerizations is also influenced by substituents, with electron-withdrawing groups generally facilitating the reaction. acs.org

| Intermolecular Force | Description | Relevance to this compound |

| London Dispersion | Weak attraction from temporary, fluctuating dipoles. savemyexams.com | Present in all molecules; contributes to overall cohesion. |

| Dipole-Dipole | Attraction between permanent partial positive and negative charges on polar molecules. ncert.nic.in | Significant due to the polar C=O, C-O, and C-Cl bonds. |

| C-H···O Hydrogen Bonding | Weak electrostatic attraction between a C-H bond and an oxygen atom. nih.gov | Possible between the aldehyde/aromatic C-H and oxygen atoms of neighboring molecules, potentially leading to dimerization. researchgate.net |

This interactive table outlines the key intermolecular forces relevant to the compound.

Applications in Materials Science and Advanced Chemical Technologies

Role of the Chemical Compound in the Synthesis of Functional Materials

While direct applications of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde in large-scale functional materials are not extensively documented in publicly available research, its structural motifs are integral to the design of various organic functional materials. Substituted benzaldehydes are fundamental building blocks for several classes of materials, including Schiff bases, which are known for their diverse applications, including in coordination chemistry and materials science. harbinengineeringjournal.comjetir.org

The aldehyde functional group provides a reactive site for condensation reactions, particularly with primary amines, to form Schiff bases (imines). This reaction is a versatile method for synthesizing molecules with tailored properties. The substituents on the phenyl ring of the benzaldehyde (B42025) play a crucial role in determining the electronic and, consequently, the functional properties of the resulting Schiff base. In the case of this compound, the interplay between the electron-donating and electron-withdrawing groups can be harnessed to tune the properties of the final material.

Furthermore, benzaldehyde derivatives are utilized in the synthesis of liquid crystals. The rod-like molecular structure, which is essential for the formation of liquid crystalline phases, can be achieved by incorporating the benzaldehyde moiety into a larger molecular framework. The specific substituents on the aromatic ring influence the transition temperatures and the type of liquid crystal phases observed.

Contribution to the Development of Compounds with Desirable Optical Properties (e.g., Non-Linear Optics)

The design of molecules with significant non-linear optical (NLO) properties is a major focus in materials chemistry, driven by their potential applications in optical communications, data storage, and optical computing. harbinengineeringjournal.com A key strategy in developing organic NLO materials is the creation of "push-pull" systems, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system. harbinengineeringjournal.com

The structure of this compound inherently contains the necessary components for a push-pull system. The methoxy (B1213986) and ethoxy groups are strong electron donors, while the chloro group is an electron acceptor. This arrangement can lead to a significant intramolecular charge transfer, which is a prerequisite for high second-order and third-order optical nonlinearities.

Research into compounds with similar substitution patterns provides insight into the potential of this compound derivatives in NLO applications. For instance, a novel compound, 2-chloro-4'-methoxy benzoin (B196080) (2C4MB), synthesized via a benzoin condensation involving 2-chlorobenzaldehyde (B119727) and 4-methoxybenzaldehyde (B44291), has demonstrated interesting non-linear optical absorption properties. harbinengineeringjournal.com This molecule exhibits a push-pull configuration due to the presence of the electron-donating methoxy group and the electron-accepting chloro group. harbinengineeringjournal.com

The study of 2C4MB revealed that under nanosecond pulse irradiation, the molecule exhibited reverse saturable absorption (RSA), a desirable property for optical limiting applications. harbinengineeringjournal.com The synthesis of such compounds highlights the utility of substituted benzaldehydes as precursors to materials with significant NLO activity.

Chalcones, which can be synthesized from substituted benzaldehydes and acetophenones, are another class of compounds extensively studied for their NLO properties. jetir.orgresearchgate.net The core structure of chalcones provides a conjugated bridge that facilitates intramolecular charge transfer between donor and acceptor groups on the aromatic rings. The specific substituents on the benzaldehyde precursor, such as the chloro, ethoxy, and methoxy groups found in this compound, would directly influence the NLO response of the resulting chalcone (B49325).

The development of NLO chromophores often involves the synthesis of complex molecules where donor and acceptor moieties are linked through extended π-systems. Benzaldehyde derivatives are critical starting materials in the multi-step synthesis of these chromophores. semanticscholar.orgrsc.org

Below is a table summarizing the properties of a related compound, 2-chloro-4'-methoxy benzoin (2C4MB), which illustrates the potential of materials derived from similarly substituted benzaldehydes.

| Property | Value | Reference |

| Compound Name | 2-chloro-4'-methoxy benzoin (2C4MB) | harbinengineeringjournal.com |

| Molecular Formula | C₁₅H₁₃ClO₃ | harbinengineeringjournal.com |

| Molecular Weight | 276.71 g/mol | harbinengineeringjournal.com |

| Synthesis Method | Benzoin Condensation | harbinengineeringjournal.com |

| Melting Point | 84 °C | harbinengineeringjournal.com |

| NLO Property | Reverse Saturable Absorption (RSA) | harbinengineeringjournal.com |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling and storing 2-chloro-5-ethoxy-4-methoxybenzaldehyde in laboratory settings?

- Methodological Answer :

- Handling : Avoid skin/eye contact and inhalation by using nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to ensure adequate ventilation. Electrostatic discharge risks should be mitigated via grounding straps or antistatic containers .

- Storage : Keep the compound in a tightly sealed container under inert gas (e.g., nitrogen) in a cool, dry environment (recommended temperature: 2–8°C). Ensure compatibility with storage materials (e.g., glass or fluoropolymer-lined containers) to prevent degradation .

- Spill Management : Use vacuum systems or non-sparking tools to collect spills. Contaminated areas should be decontaminated with ethanol or isopropanol, followed by disposal via licensed hazardous waste facilities .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Stepwise Functionalization : Start with a benzaldehyde precursor (e.g., 2-hydroxy-4-methoxybenzaldehyde). Introduce the ethoxy group via nucleophilic substitution using ethyl bromide/K₂CO₃ in DMF at 80°C for 6–8 hours. Subsequent chlorination at the 5-position can be achieved with SOCl₂ or Cl₂ gas under controlled conditions .

- Coupling Reactions : For derivatives, employ Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ catalysts and aryl boronic acids in THF/water (3:1) at reflux .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency. Use high-throughput screening to identify optimal ligand-catalyst pairs (e.g., XPhos or SPhos) .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for Friedel-Crafts alkylation. Monitor reaction progress via TLC or HPLC-MS .

- Temperature Control : For thermally sensitive intermediates, employ microwave-assisted synthesis (e.g., 100–120°C for 20 minutes) to reduce side reactions .

Q. What advanced analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- Structural Elucidation : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns. For crystallographic data, perform single-crystal X-ray diffraction (e.g., at 100 K with Mo-Kα radiation) .

- Purity Assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Validate via LC-MS (ESI+) for molecular ion confirmation .

- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic sampling to identify decomposition products (e.g., oxidation to carboxylic acid derivatives) .

Q. How can researchers address contradictions in stability or hazard data across safety reports?

- Methodological Answer :

- Data Reconciliation : Cross-reference SDS sections (e.g., Sections 10 and 12 in vs. 11) to identify gaps (e.g., conflicting decomposition products). Perform thermogravimetric analysis (TGA) to empirically determine thermal stability thresholds .

- Environmental Impact : Conduct OECD 301 biodegradability tests if literature data is absent. Use algal growth inhibition assays (OECD 201) to assess aquatic toxicity .

Environmental and Regulatory Considerations

Q. What methodologies are used to evaluate the environmental fate of this compound?

- Methodological Answer :

- PBT/vPvB Assessment : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict persistence (e.g., half-life in soil/water) and bioaccumulation potential (log Kow) .

- Wastewater Treatment : Test adsorption efficiency using activated carbon or advanced oxidation processes (e.g., UV/H₂O₂) to determine optimal removal strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.